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molecular formula C8H3Cl2NO3 B8680326 5,7-Dichloro-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione

5,7-Dichloro-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione

Cat. No. B8680326
M. Wt: 232.02 g/mol
InChI Key: KZMDVQUHXZGVGP-UHFFFAOYSA-N
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Patent
US05733910

Procedure details

To a stirred solution of sodium hydroxide (0.070 g, 1.8 mM) in methanol (8.5 mL) was added 5,7-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione (4.13 g, 17.8 mM). The reaction mixture was stirred at 55° C. for 2 hr, allowed to cool to room temperature and concentrated. The residue was diluted with water and the resulting mixture extracted with ethyl acetate. The combined extracts were dried (MgSO4), filtered and concentrated to leave the methyl 2-amino-4,6-dichlorobenzoate (3.61 g, 92.1%) as a brown solid; MS(CI): 220 (M+H).
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:9]2[C:10](=[O:15])[O:11][C:12](=O)[NH:13][C:8]=2[CH:7]=[C:6]([Cl:16])[CH:5]=1>CO>[NH2:13][C:8]1[CH:7]=[C:6]([Cl:16])[CH:5]=[C:4]([Cl:3])[C:9]=1[C:10]([O:11][CH3:12])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.07 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.13 g
Type
reactant
Smiles
ClC1=CC(=CC2=C1C(OC(N2)=O)=O)Cl
Name
Quantity
8.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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